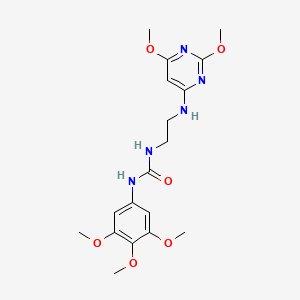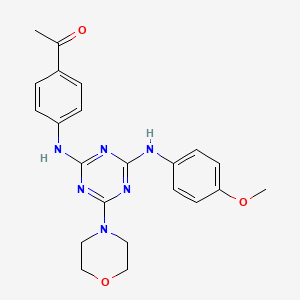
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as AG-024322, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1,3,5-triazinyl urea derivatives, which are structurally related to the compound , have been evaluated as efficient corrosion inhibitors for mild steel in acidic solutions. Their effectiveness is attributed to the strong adsorption on the steel surface, forming a protective layer and reducing corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Herbicide Degradation
Sulfosulfuron, a compound closely related to the query chemical, undergoes degradation influenced by environmental factors like pH, temperature, and exposure to sunlight. This degradation process leads to the formation of various byproducts, highlighting the chemical's reactivity and stability under different conditions (Saha & Kulshrestha, 2002).
Antioxidant Activity
Certain urea derivatives exhibit significant antioxidant activity. The synthesis and evaluation of these compounds, including their characterization and potential biological applications, highlight their relevance in the field of medicinal chemistry (George, Sabitha, Kumar, & Ravi, 2010).
Hydrogen Bonding and Dimerization
The ureidopyrimidones, with structural similarities to the query chemical, demonstrate strong dimerization capabilities via hydrogen bonding. This property is crucial in the design of supramolecular structures and has implications in various chemical and biological contexts (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Crystal Structure Analysis
Studies on the crystal structure of azimsulfuron, a compound related to the query chemical, offer insights into molecular geometry, hydrogen bonding, and intermolecular interactions. This knowledge is fundamental in understanding the chemical's behavior in various applications (Jeon, Kim, Kwon, & Kim, 2015).
Solvent-Free Synthesis
Research on the solvent-free synthesis of 4,6-diarylpyrimidin-2(1H)-one derivatives, which share a common structural framework with the query compound, reveals efficient and environmentally friendly synthetic methods. These methods have implications for greener chemical synthesis processes (Pourghobadi & Derikvand, 2010).
Silicon-Containing Ureas
The synthesis of silicon-containing ureas involves interactions between urea and silylmethyl compounds. These studies contribute to the development of novel compounds with potential applications in materials science and catalysis (Pestunovich & Lazareva, 2007).
Propiedades
IUPAC Name |
1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O6/c1-25-12-8-11(9-13(26-2)16(12)28-4)21-17(24)20-7-6-19-14-10-15(27-3)23-18(22-14)29-5/h8-10H,6-7H2,1-5H3,(H,19,22,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSYCKYRPHESPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCCNC2=CC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2720395.png)
![2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide](/img/structure/B2720397.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]aniline](/img/structure/B2720399.png)

![7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2720401.png)
methanone](/img/structure/B2720404.png)

![(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2720406.png)


![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide](/img/structure/B2720411.png)
![5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2720413.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2720415.png)